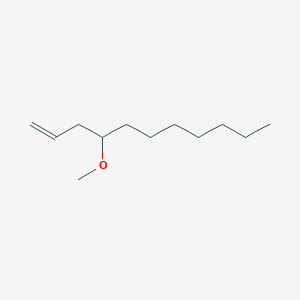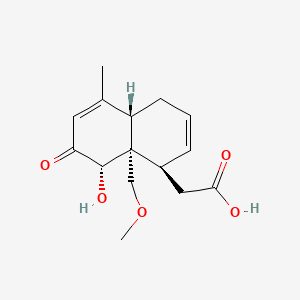![molecular formula C8H10O2 B14340603 5-Hydroxybicyclo[4.2.0]oct-3-en-2-one CAS No. 93937-96-3](/img/structure/B14340603.png)
5-Hydroxybicyclo[4.2.0]oct-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxybicyclo[420]oct-3-en-2-one is a bicyclic organic compound with a unique structure that includes a hydroxyl group and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxybicyclo[4.2.0]oct-3-en-2-one can be achieved through several methods. One common approach involves the use of a rhodium (I) complex as a catalyst. This method includes the head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions typically involve the use of a flexible NHC-based pincer ligand, which can interconvert between different coordination modes to facilitate the transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of tandem catalysis and efficient synthetic routes are likely employed to produce this compound on a larger scale. The use of rhodium catalysts and other transition metals may be integral to these processes.
化学反応の分析
Types of Reactions
5-Hydroxybicyclo[4.2.0]oct-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
5-Hydroxybicyclo[4.2.0]oct-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
作用機序
The mechanism of action of 5-Hydroxybicyclo[4.2.0]oct-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ketone functional groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include oxidative and reductive processes, as well as nucleophilic substitutions.
類似化合物との比較
Similar Compounds
- 2-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
- 7-Hydroxybicyclo[2.2.2]oct-5-en-2-one
- (1S,5R)-4-Hydroxybicyclo[3.2.1]oct-3-en-2-one
Uniqueness
5-Hydroxybicyclo[4.2.0]oct-3-en-2-one is unique due to its specific bicyclic structure and the presence of both hydroxyl and ketone functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
93937-96-3 |
|---|---|
分子式 |
C8H10O2 |
分子量 |
138.16 g/mol |
IUPAC名 |
5-hydroxybicyclo[4.2.0]oct-3-en-2-one |
InChI |
InChI=1S/C8H10O2/c9-7-3-4-8(10)6-2-1-5(6)7/h3-7,9H,1-2H2 |
InChIキー |
ZPNHTTRBMSMGMI-UHFFFAOYSA-N |
正規SMILES |
C1CC2C1C(C=CC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)




![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)
![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)
![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)
